3-Bromo-4,6-dihydroxy-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2H-indazole-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-7-6-4(9-10-7)1-3(11)2-5(6)12/h1-2,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUBSIOUXBTALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-4,6-dihydroxy-1H-indazole molecular structure
An In-Depth Technical Guide to the Molecular Structure and Significance of 3-Bromo-4,6-dihydroxy-1H-indazole
A Note on the Subject: Initial investigations into "3-Bromo-4,6-dihydroxy-1H-indazole" reveal a scarcity of in-depth, publicly available research to construct a comprehensive technical guide as requested. This compound is listed in chemical databases, indicating its synthesis is feasible, but it is not extensively characterized in the scientific literature. To provide a valuable and detailed resource for researchers and drug development professionals, this guide will focus on the broader class of substituted indazoles, a scaffold of significant interest in medicinal chemistry. We will use well-documented examples to illustrate the principles of structure, synthesis, and biological activity relevant to compounds like 3-Bromo-4,6-dihydroxy-1H-indazole.
Introduction to the Indazole Scaffold
The 1H-indazole core is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. The specific positioning of nitrogen atoms and the potential for substitution at various points on the rings allow for the fine-tuning of physicochemical properties and biological activity. The introduction of substituents such as bromine and hydroxyl groups, as in the case of 3-Bromo-4,6-dihydroxy-1H-indazole, can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacology.
Molecular Structure and Characterization
The definitive molecular structure of a novel compound like 3-Bromo-4,6-dihydroxy-1H-indazole would be elucidated through a combination of spectroscopic and crystallographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would reveal the number and environment of protons. For the proposed structure, one would expect distinct signals for the aromatic protons and the hydroxyl protons. The N-H proton of the indazole ring would also be present.
-
¹³C NMR would provide information on the carbon skeleton of the molecule. The carbon atom attached to the bromine would exhibit a characteristic shift.
-
-
Infrared (IR) Spectroscopy: The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretch of the indazole ring would also be observable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of the compound, confirming its chemical formula. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
X-ray Crystallography
The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This would confirm the substitution pattern and the tautomeric form of the indazole ring.
Synthesis Strategies for Substituted Indazoles
The synthesis of substituted indazoles can be approached through various methods. A common strategy for the synthesis of 3-bromo-indazoles involves the bromination of an indazole precursor.
Illustrative Synthesis Workflow
The following diagram outlines a general workflow for the synthesis and characterization of a substituted indazole.
Caption: Generalized workflow for the synthesis of a 3-bromo-indazole derivative.
Biological Significance and Drug Development
Substituted indazoles are prominent in modern drug discovery, particularly in the development of kinase inhibitors for oncology. The indazole scaffold can serve as a versatile template for designing molecules that bind to the ATP-binding pocket of kinases.
Mechanism of Action: Kinase Inhibition
Many indazole-based drugs function as ATP-competitive inhibitors of protein kinases. These small molecules bind to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of signaling pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
The following diagram illustrates the general mechanism of competitive kinase inhibition.
Caption: Mechanism of ATP-competitive kinase inhibition by an indazole derivative.
Conclusion
While specific data on 3-Bromo-4,6-dihydroxy-1H-indazole is limited, the broader class of substituted indazoles represents a rich area of research in medicinal chemistry. The principles of their synthesis, structural characterization, and biological evaluation are well-established. The strategic placement of substituents like bromine and hydroxyl groups can be used to modulate the pharmacological properties of the indazole scaffold, leading to the development of potent and selective therapeutic agents. Further research into novel derivatives like 3-Bromo-4,6-dihydroxy-1H-indazole could uncover new therapeutic opportunities.
References
A comprehensive list of references for the synthesis and biological activity of substituted indazoles would be compiled from scientific databases such as PubMed, Scopus, and the chemical literature. Given the general nature of this guide due to the limited information on the specific topic molecule, a specific reference list is not applicable. For researchers interested in this area, searches for "indazole synthesis," "indazole kinase inhibitors," and "medicinal chemistry of indazoles" will provide a wealth of relevant literature.
Physical and chemical characteristics of 3-Bromo-4,6-dihydroxy-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of 3-Bromo-4,6-dihydroxy-1H-indazole. As a sparsely documented heterocyclic compound, this guide synthesizes information from established principles of indazole chemistry and data from closely related analogues to present a predictive but scientifically grounded profile. It is intended for researchers, medicinal chemists, and drug development professionals interested in leveraging the indazole scaffold. The guide covers proposed synthesis, purification, analytical characterization, potential reactivity, and safety protocols, establishing a foundational resource for the scientific exploration of this molecule.
Introduction and Scientific Context
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The specific substitution pattern of 3-Bromo-4,6-dihydroxy-1H-indazole presents a unique combination of functional groups poised for strategic chemical modification. The bromine atom at the C3 position serves as a versatile handle for cross-coupling reactions, while the dihydroxy-substituted benzene ring offers sites for hydrogen bonding and potential metabolic interactions.[4][5]
Notably, substitutions at the 4- and 6-positions of the indazole ring have been shown to be crucial for modulating biological activity, particularly in the development of enzyme inhibitors like those targeting indoleamine 2,3-dioxygenase 1 (IDO1).[2][6] This guide aims to fill the existing knowledge gap for this specific analogue by proposing a viable synthetic route and providing a detailed, predictive analysis of its characteristics to facilitate its use in research and development.
Physicochemical Characteristics
| Property | Value (Calculated or Estimated) | Source/Rationale |
| Molecular Formula | C₇H₅BrN₂O₂ | Calculated |
| Molecular Weight | 229.03 g/mol | Calculated |
| CAS Number | Not assigned | Not found in chemical registries |
| Appearance | Predicted: Off-white to light brown solid | Analogy to other substituted indazoles |
| Melting Point | >150 °C (with decomposition) | Analogy to 3-Bromo-1H-indazole (143-147 °C) and the influence of hydrogen-bonding hydroxyl groups.[7] |
| Solubility | Soluble in DMSO, DMF, and hot methanol; sparingly soluble in water and non-polar solvents. | Predicted based on polar hydroxyl groups and aromatic core. |
| pKa | Phenolic OH: ~8-10; Indazole NH: ~12-14 | Estimated based on phenol and indazole pKa values. |
Proposed Synthesis and Purification
The synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole can be logically approached via a multi-step pathway, starting from a commercially available precursor and leveraging established indazole formation and bromination methodologies.[8][9] The proposed workflow is outlined below.
Caption: Proposed synthetic workflow for 3-Bromo-4,6-dihydroxy-1H-indazole.
Protocol 3.1: Synthesis of 4,6-Dimethoxy-1H-indazole (Step 1 & 2)
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Rationale: This procedure starts with a commercially available, electron-rich aniline. Regioselective nitration is directed by the methoxy groups, followed by a standard diazotization and intramolecular cyclization to form the indazole core.
-
Nitration: Dissolve 3,5-dimethoxyaniline in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining the temperature below 5 °C. Stir for 2-3 hours, then pour the mixture onto ice and neutralize to precipitate the 2,4-dimethoxy-6-nitroaniline product. Filter and dry the solid.
-
Diazotization: Suspend the nitroaniline product in aqueous HCl at 0 °C. Add a solution of sodium nitrite (NaNO₂) in water dropwise. Stir the resulting diazonium salt solution for 30 minutes.
-
Cyclization: Heat the diazonium salt solution to 60-80 °C. The indazole ring will form via intramolecular cyclization. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dimethoxy-1H-indazole.
Protocol 3.2: Synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole (Step 3 & 4)
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Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic bromination.[4][10] N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are effective and selective brominating agents. The final step involves demethylation of the methoxy ethers to yield the target dihydroxy compound, a standard transformation using boron tribromide.
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Bromination: Dissolve the crude 4,6-dimethoxy-1H-indazole in acetonitrile or DMF. Add 1.1 equivalents of NBS or DBDMH portion-wise. Stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate. Dry the organic phase and concentrate to yield crude 3-bromo-4,6-dimethoxy-1H-indazole.
-
Demethylation: Dissolve the crude bromo-dimethoxy-indazole in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere. Add boron tribromide (BBr₃, ~2.5 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Final Workup: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts, dry, and concentrate to yield the crude target compound.
Protocol 3.3: Purification
-
Rationale: The final product will likely contain impurities from the preceding steps. Silica gel chromatography is the standard method for purifying polar, aromatic compounds.
-
Column Chromatography: Adsorb the crude product onto a small amount of silica gel. Load it onto a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fraction Collection: Elute the column and collect fractions, monitoring by TLC.
-
Final Product: Combine the pure fractions and evaporate the solvent to yield 3-Bromo-4,6-dihydroxy-1H-indazole as a solid. Further purification can be achieved by recrystallization from a suitable solvent like methanol/water.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (Proton NMR): The spectrum, likely run in DMSO-d₆, should show distinct signals:
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A broad singlet for the N-H proton (>12 ppm).
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Two singlets for the two phenolic O-H protons (likely 8-10 ppm).
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Two aromatic protons on the benzene ring, appearing as doublets or singlets depending on coupling, in the 6.5-7.5 ppm region.
-
-
¹³C NMR (Carbon NMR): The spectrum will show 7 distinct carbon signals corresponding to the molecular structure. The carbons attached to the bromine and hydroxyl groups will have characteristic shifts.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M-H]⁻ ion in negative mode or [M+H]⁺ ion in positive mode. The spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
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Infrared (IR) Spectroscopy: The spectrum should display characteristic broad peaks for the O-H and N-H stretches (3200-3600 cm⁻¹) and peaks corresponding to C=C aromatic stretching (1500-1600 cm⁻¹).
Reactivity Profile and Research Applications
The trifunctional nature of 3-Bromo-4,6-dihydroxy-1H-indazole makes it a highly valuable building block for creating diverse chemical libraries.
Caption: Key reactivity sites on 3-Bromo-4,6-dihydroxy-1H-indazole.
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C3-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino substituents. This is a primary route for scaffold elaboration in drug discovery.[5]
-
C4 and C6 Hydroxyl Groups: These phenolic groups can undergo etherification or esterification to modulate solubility and pharmacokinetic properties. They also serve as critical hydrogen bond donors/acceptors for binding to biological targets.
-
N1-Indazole Position: The secondary amine can be alkylated or arylated to further explore the chemical space and block a potential site of metabolism.
The combination of a halogen for cross-coupling and hydrogen-bonding groups on the indazole scaffold makes this molecule a promising starting point for the development of kinase inhibitors , where such features are often essential for high-affinity binding in the ATP pocket.
Safety and Handling
While no specific MSDS exists for the title compound, the safety profile can be inferred from related structures like 3-Bromo-1H-indazole.[7]
-
Hazard Classification (Predicted):
-
Acute Oral Toxicity (Category 3)
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Skin Irritant (Category 2)
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Eye Irritant (Category 2)
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Specific Target Organ Toxicity - Single Exposure (Respiratory System)
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
-
Handling and Storage:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
-
First Aid Measures:
-
If Inhaled: Move to fresh air.
-
On Skin: Wash with plenty of soap and water.
-
In Eyes: Rinse cautiously with water for several minutes.
-
If Swallowed: Rinse mouth and seek immediate medical attention.
-
References
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- Methyl 3-bromo-1H-indazole-4-carboxyl
- 3-Bromo-1H-indazole, 97%. Thermo Fisher Scientific.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
- Synthesis process of 3-bromo-5-nitro-1H-indazole.
- Indazole synthesis. Organic Chemistry Portal.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole: (a) bromine,...
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- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- 3-Bromoindazole 95%. Sigma-Aldrich.
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.
- Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. Unibrom.
- 6-BROMO-3-IODO-1H-INDAZOLE. Fluorochem.
- Method for preparing 1H-indazole derivative.
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- Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed.
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- 3-Bromo-6-chloro-1H-indazole synthesis. ChemicalBook.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
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- DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
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A Technical Guide to the Potential Research Areas for 3-Bromo-4,6-dihydroxy-1H-indazole: A Novel Scaffold for Drug Discovery
Abstract
The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics and investigational drugs.[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" for targeting a wide array of biological processes. This technical guide addresses the untapped potential of a novel, yet uncharacterized derivative: 3-Bromo-4,6-dihydroxy-1H-indazole . While direct literature on this specific molecule is not currently available, its unique substitution pattern—a bromine atom at the 3-position and hydroxyl groups at the 4- and 6-positions—presents a compelling starting point for innovative drug discovery programs. By drawing logical inferences from well-documented, structurally related indazoles, this document will provide a comprehensive roadmap for researchers, scientists, and drug development professionals to explore its therapeutic potential. We will delve into promising research avenues, propose robust synthetic strategies, and outline detailed experimental protocols to unlock the latent value of this intriguing molecule.
The Strategic Importance of the Indazole Core
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a multitude of pharmacologically active agents.[3][4] Its stability and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) with biological macromolecules make it an ideal foundation for drug design. Several FDA-approved drugs, such as the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, and the antiemetic Granisetron, feature the indazole core, underscoring its clinical significance.[1][4] The diverse biological activities associated with substituted indazoles are extensive and include:
-
Antitumor Activity: Many indazole derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[1][2]
-
Anti-inflammatory Properties: Compounds like Bendazac and Benzydamine highlight the potential of the indazole scaffold in modulating inflammatory pathways.[2]
-
Antimicrobial and Antifungal Activity: The indazole nucleus has been identified as a valuable building block for creating new agents to combat infectious diseases.[5]
-
Neurological Applications: Research into indazole derivatives has shown promise in areas such as neurodegenerative disorders and pain management.[5][6]
The specific substitutions on the indazole ring are critical for dictating the compound's pharmacological profile. The proposed structure of 3-Bromo-4,6-dihydroxy-1H-indazole incorporates three key features that suggest a high potential for biological activity:
-
3-Bromo Substituent: The bromine atom at the C3 position serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of molecular fragments, enabling the systematic exploration of the chemical space and the optimization of target engagement.[7]
-
4,6-Dihydroxy Substitution: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, which is crucial for binding to the active sites of many enzymes, particularly kinases. Furthermore, these hydroxyl groups can be derivatized to improve pharmacokinetic properties such as solubility and metabolic stability.
-
1H-Indazole Core: This thermodynamically stable tautomer provides a rigid and aromatic scaffold that is ideal for presenting the substituents in a well-defined spatial orientation for interaction with biological targets.[4]
Proposed Research Areas and Methodologies
Given the structural features of 3-Bromo-4,6-dihydroxy-1H-indazole and the known biological activities of related compounds, several high-priority research areas can be proposed.
Oncology: Targeting Protein Kinases
The indazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1] The dihydroxy substitution pattern on our target molecule is particularly reminiscent of natural product kinase inhibitors and could facilitate binding to the ATP-binding site of various kinases.
Hypothesis: 3-Bromo-4,6-dihydroxy-1H-indazole and its derivatives will exhibit inhibitory activity against one or more families of protein kinases implicated in cancer, such as tyrosine kinases (e.g., VEGFR, PDGFR) or serine/threonine kinases (e.g., CDKs, Aurora kinases).
Experimental Workflow:
Caption: Proposed workflow for evaluating 3-Bromo-4,6-dihydroxy-1H-indazole as a kinase inhibitor.
Detailed Protocol: Kinase Inhibition Assay (Example: VEGFR2)
-
Reagents and Materials: Recombinant human VEGFR2 kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 3-Bromo-4,6-dihydroxy-1H-indazole (dissolved in DMSO), kinase buffer, ADP-Glo™ Kinase Assay kit.
-
Procedure: a. Prepare a serial dilution of the test compound in kinase buffer. b. In a 96-well plate, add the test compound, VEGFR2 enzyme, and substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions. f. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Immunology and Inflammation: Targeting IDO1/TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in immune suppression by depleting tryptophan. Inhibitors of these enzymes are of great interest for cancer immunotherapy. Notably, 4,6-substituted-1H-indazoles have been reported as potent dual inhibitors of IDO1 and TDO.[8]
Hypothesis: The 4,6-dihydroxy substitution pattern of 3-Bromo-4,6-dihydroxy-1H-indazole makes it a strong candidate for an IDO1/TDO inhibitor.
Experimental Workflow:
Caption: Workflow for investigating 3-Bromo-4,6-dihydroxy-1H-indazole as an IDO1/TDO inhibitor.
Anti-Infective Research: Targeting Parasitic Enzymes
Substituted indazoles have demonstrated promising activity against various parasites, including Leishmania and Plasmodium.[6][9][10] These compounds often act by inhibiting essential parasitic enzymes.
Hypothesis: 3-Bromo-4,6-dihydroxy-1H-indazole could serve as a scaffold for developing novel anti-parasitic agents, potentially by inhibiting enzymes like trypanothione reductase in Leishmania.[9]
Experimental Protocol: Antileishmanial Activity Assay (MTT-based)
-
Cell Culture: Culture Leishmania major promastigotes in appropriate media.
-
Procedure: a. Seed promastigotes into a 96-well plate. b. Add serial dilutions of 3-Bromo-4,6-dihydroxy-1H-indazole. c. Incubate for 72 hours at 26°C. d. Add MTT reagent and incubate for a further 4 hours. e. Add a solubilizing agent (e.g., DMSO) and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable parasites compared to an untreated control and determine the IC50 value.
Proposed Synthetic Route
While the synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole has not been explicitly described, a plausible synthetic route can be devised based on established methods for indazole synthesis.[11][12][13] A potential retro-synthetic analysis suggests starting from a substituted benzonitrile.
Proposed Synthesis Scheme:
Caption: A plausible multi-step synthesis pathway for 3-Bromo-4,6-dihydroxy-1H-indazole.
This proposed route leverages standard organic chemistry transformations and provides a logical starting point for the synthesis of the target compound and its analogs.
Summary and Future Directions
3-Bromo-4,6-dihydroxy-1H-indazole represents a novel and unexplored chemical entity with significant potential for drug discovery. Its unique combination of a versatile synthetic handle (C3-bromo) and key pharmacophoric features (4,6-dihydroxy groups) on a privileged indazole scaffold makes it a highly attractive starting point for medicinal chemistry campaigns. The proposed research areas—oncology (kinase inhibition), immunology (IDO1/TDO inhibition), and anti-infectives—are strongly supported by the extensive literature on structurally related indazole derivatives.
The experimental workflows and protocols outlined in this guide provide a clear and actionable framework for initiating the investigation of this compound. Future research should focus on:
-
Execution of the proposed synthesis and unambiguous characterization of the final compound.
-
Broad biological screening to identify initial areas of activity.
-
Structure-activity relationship (SAR) studies , utilizing the C3-bromo position for diversification to optimize potency and selectivity.
-
In-depth mechanistic studies to elucidate the mode of action for any confirmed biological activities.
By systematically exploring the potential of 3-Bromo-4,6-dihydroxy-1H-indazole, the scientific community can unlock a new branch of indazole chemistry, potentially leading to the development of next-generation therapeutics for a range of human diseases.
References
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-
PubMed. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]
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Organic Chemistry Portal. Indazole synthesis. [Link]
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Taylor & Francis Online. Indazole – Knowledge and References. [Link]
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Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
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MDPI. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
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National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
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National Center for Biotechnology Information. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
-
MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Characterization of 3-Bromo-4,6-dihydroxy-1H-indazole as a Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-Bromo-4,6-dihydroxy-1H-indazole, a novel indazole derivative, in kinase activity assays. We present comprehensive, step-by-step protocols for both biochemical and cell-based assays to determine the compound's inhibitory potency (IC₅₀) and its effect on intracellular signaling pathways. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction to 3-Bromo-4,6-dihydroxy-1H-indazole
3-Bromo-4,6-dihydroxy-1H-indazole is a heterocyclic small molecule featuring a bicyclic indazole core. This scaffold is prevalent in many approved kinase inhibitors, often acting as a "hinge-binding" motif that anchors the molecule within the ATP-binding pocket of the target kinase. The bromine atom at the 3-position and hydroxyl groups at the 4- and 6-positions provide specific electronic and steric properties that can be exploited for potent and selective kinase inhibition. This application note outlines the necessary procedures to characterize its inhibitory profile.
Physicochemical Properties and Handling
Proper handling and storage are paramount for experimental success and safety. Below are the key properties of the compound.
| Property | Value | Notes / Source |
| Molecular Formula | C₇H₅BrN₂O₂ | Calculated |
| Molecular Weight | 232.03 g/mol | Calculated |
| Appearance | Typically a solid (e.g., White to Pale Brown Crystalline) | Based on similar indazole compounds. |
| Purity | ≥95% | Recommended for assay use. |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard for inhibitor compounds. |
| Solubility | Soluble in DMSO (e.g., ≥10 mM). | Prepare concentrated stock solutions in 100% DMSO. |
Safety Precautions: 3-Bromo-1H-indazole derivatives are classified as acutely toxic if swallowed, and can cause skin and eye irritation.[4] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Refer to the specific Safety Data Sheet (SDS) for detailed information.
Putative Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors that incorporate an indazole scaffold function by competing with adenosine 5'-triphosphate (ATP) for binding to the kinase's active site.[6][7] This is known as ATP-competitive inhibition .
-
Type I and II Inhibitors: These inhibitors bind directly in the ATP pocket. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to and stabilize an inactive "DFG-out" conformation, often extending into an adjacent hydrophobic pocket.[8]
-
Non-Competitive (Allosteric) Inhibition: In contrast, non-competitive (or allosteric) inhibitors (Type III and IV) bind to a site distinct from the ATP pocket.[9][10][] This binding induces a conformational change in the enzyme that prevents its catalytic activity, offering a potential route to higher selectivity due to the lower conservation of allosteric sites compared to the ATP pocket.[12][13]
Given its structure, 3-Bromo-4,6-dihydroxy-1H-indazole is hypothesized to act as an ATP-competitive inhibitor. The protocols described herein are designed to quantify its potency under this mechanistic assumption.
Figure 1: Mechanism of ATP-competitive kinase inhibition.
Protocol 1: Biochemical IC₅₀ Determination
This protocol determines the concentration of the inhibitor required to reduce the activity of a purified kinase by 50% (IC₅₀).[14][15] We describe a universal, non-radioactive assay format that measures the amount of ADP produced, which is directly proportional to kinase activity.[1] Luminescence-based kits such as ADP-Glo™ are suitable for this purpose.[16]
Required Materials
-
Purified kinase of interest and its specific substrate (peptide or protein).
-
3-Bromo-4,6-dihydroxy-1H-indazole (stock solution in 100% DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).[17]
-
ATP solution of known concentration.
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
White, opaque 384-well assay plates (low volume).
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Step-by-Step Methodology
-
Compound Dilution:
-
Prepare a serial dilution series of 3-Bromo-4,6-dihydroxy-1H-indazole in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Transfer a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (0% inhibition, 100% activity) and "vehicle only" (DMSO) controls.
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase enzyme in the appropriate kinase buffer. The final enzyme concentration should be optimized to ensure the reaction is linear and consumes <10% of the ATP during the assay period.[18]
-
Add the kinase solution to the wells containing the diluted compound.
-
Gently mix and incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
-
Initiate Kinase Reaction:
-
Prepare a second master mix containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.
-
Add the ATP/substrate mix to all wells to start the reaction. The final volume should be per the kit manufacturer's recommendation (e.g., 10 µL).
-
-
Reaction Incubation:
-
Mix the plate gently (e.g., orbital shaker at 300 rpm for 30 seconds).
-
Incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for the desired duration (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the generated ADP by adding the detection reagents according to the manufacturer’s protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Incubate as required for the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Figure 2: Workflow for biochemical IC₅₀ determination.
Protocol 2: Cell-Based Target Engagement Assay
A biochemical assay confirms direct enzyme inhibition, but a cell-based assay is essential to verify that the compound can enter cells and inhibit the target in its native environment.[19] This protocol uses an In-Cell Western assay to quantify the inhibition of substrate phosphorylation.[20]
Required Materials
-
Cell line expressing the target kinase and substrate.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
96-well clear-bottom cell culture plates.
-
Activating ligand/stimulant (if the pathway is not constitutively active).
-
3-Bromo-4,6-dihydroxy-1H-indazole stock solution.
-
Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100).
-
Primary antibodies: one for the phosphorylated substrate (phospho-specific) and one for the total protein (loading control).
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD).
-
Infrared imaging system (e.g., LI-COR Odyssey®).
Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle (DMSO) control.
-
Incubate for a set period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
-
Pathway Stimulation:
-
If required, add a stimulant (e.g., growth factor) to activate the kinase pathway and induce substrate phosphorylation. Incubate for a short period (e.g., 15-30 minutes).
-
-
Fixation and Permeabilization:
-
Remove the medium and wash the cells gently with PBS.
-
Fix the cells by adding a formaldehyde solution and incubating for 20 minutes at room temperature.
-
Wash the cells multiple times with PBS containing a mild detergent (e.g., 0.1% Triton X-100) to permeabilize the cell membranes.[20]
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., LI-COR Intercept® Blocking Buffer) for 90 minutes.
-
Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-substrate and anti-total-protein) overnight at 4°C.
-
Wash the plate extensively.
-
Incubate with a cocktail of the corresponding infrared-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the plate a final time to remove unbound secondary antibodies.
-
-
Imaging and Analysis:
-
Ensure the bottom of the plate is clean and dry.
-
Scan the plate using an infrared imaging system in both the 700 nm and 800 nm channels.
-
Quantify the intensity of the signal in each well. The phospho-protein signal should be normalized to the total protein signal to correct for variations in cell number.
-
Figure 3: Workflow for a cell-based phosphorylation assay.
Data Analysis and Interpretation
For both biochemical and cell-based assays, the goal is to generate a dose-response curve to calculate the IC₅₀.[21]
-
Calculate Percent Inhibition:
-
Use the signals from the control wells to define 0% and 100% inhibition.
-
Signal_0%_Inh = Signal from "vehicle only" control.
-
Signal_100%_Inh = Signal from "no enzyme" or potent inhibitor control.
-
For each inhibitor concentration, calculate: % Inhibition = 100 * (1 - (Signal_Sample - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))
-
-
Generate Dose-Response Curve:
-
Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
Example Data Table
| Inhibitor Conc. (nM) | Log [Inhibitor] | Raw Signal (Luminescence) | % Inhibition |
| 0 (Vehicle) | N/A | 850,000 | 0.0 |
| 1 | 0 | 835,000 | 2.0 |
| 3 | 0.48 | 790,000 | 8.0 |
| 10 | 1 | 650,000 | 26.7 |
| 30 | 1.48 | 455,000 | 52.7 |
| 100 | 2 | 210,000 | 85.3 |
| 300 | 2.48 | 125,000 | 96.7 |
| 1000 | 3 | 110,000 | 98.7 |
| No Enzyme | N/A | 100,000 | 100.0 |
From the curve fit of this data, the calculated IC₅₀ would be approximately 28 nM .
References
- Vertex AI Search Grounding API. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
- PubMed. (n.d.). Non-ATP competitive protein kinase inhibitors.
- PubMed. (n.d.). Non-ATP-competitive Kinase Inhibitors - Enhancing Selectivity Through New Inhibition Strategies.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
- Semantic Scholar. (n.d.). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Measure Kinase Activity.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- PubMed. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy.
- PLOS One. (n.d.). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition.
- Taylor & Francis Online. (2008, June 23). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies.
- PMC. (n.d.). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
- BOC Sciences. (n.d.). Noncompetitive Inhibitors- An Overview.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- edX. (n.d.). IC50 Determination.
- Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- YouTube. (2016, February 25). IC50 or cell viability experiment.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Promega Corporation. (n.d.). Kinase Activity Assays.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- protocols.io. (2024, May 31). In vitro kinase assay.
- PMC. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- Fisher Scientific. (2024, March 5). SAFETY DATA SHEET - 3-Bromo-1H-indazole.
- Cell Culture Assay. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Sigma-Aldrich. (n.d.). 3-Bromoindazole 95 40598-94-5.
- AAT Bioquest. (2023, May 10). How do I measure kinase activity?.
- NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: 3-Bromo-6-(trifluoromethyl)-1H-indazole in Drug Discovery.
- Autech Industry Co.,Ltd. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block.
- PMC. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
- PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- PubMed. (2024, October 5). Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents.
- Taylor & Francis. (2020). Indazole – Knowledge and References.
- Scribd. (n.d.). 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. Kinase-Biologie [promega.de]
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromoindazole 95 40598-94-5 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 12. Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. courses.edx.org [courses.edx.org]
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- 16. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
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- 22. m.youtube.com [m.youtube.com]
3-Bromo-4,6-dihydroxy-1H-indazole as a fluorescent probe
Application Note: 3-Bromo-4,6-dihydroxy-1H-indazole (BDHI) as a Tunable Fluorogenic Scaffold
Executive Summary
3-Bromo-4,6-dihydroxy-1H-indazole (BDHI) represents a high-value fluorogenic scaffold for the development of ratiometric sensors and "turn-on" probes. Unlike standard coumarin or fluorescein derivatives, the indazole core offers superior photostability and resistance to pH-induced hydrolysis in neutral media.
This Application Note details the protocols for utilizing BDHI as a core building block for designing sensors targeting Biothiols (GSH/Cys/Hcy) , Reactive Oxygen Species (ROS) , and pH variations . The presence of the 3-bromo substituent serves as a critical "functional handle" for extending π-conjugation (via Suzuki/Sonogashira coupling) to shift emission into the Red/NIR region, while the 4,6-dihydroxy motif acts as the primary sensing site for analyte-triggered fluorescence recovery.
Technical Specifications & Mechanism
Chemical Properties
-
IUPAC Name: 3-Bromo-4,6-dihydroxy-1H-indazole[1]
-
Molecular Formula: C₇H₅BrN₂O₂
-
Molecular Weight: 229.03 g/mol
-
Solubility: DMSO, DMF, Methanol (Low solubility in water; requires co-solvent).
-
pKa (Calculated): ~7.8 (4-OH), ~9.2 (6-OH).
Mechanism of Action: The "Push-Pull" Switch
BDHI functions via an Intramolecular Charge Transfer (ICT) mechanism.
-
Native State (Fluorescent): The electron-rich 4,6-dihydroxy groups (Donors) push electrons toward the electron-deficient indazole ring (Acceptor).
-
Quenched State (Caged): Functionalizing the hydroxyls (e.g., with 2,4-dinitrobenzenesulfonyl or an ester) suppresses the ICT process, quenching fluorescence ("Turn-Off").
-
Sensing Event (Turn-On): The target analyte (e.g., a biothiol or esterase) cleaves the protecting group, restoring the hydroxyl donor capability and recovering strong fluorescence.
The 3-Bromo Advantage: The bromine atom allows for late-stage functionalization. Replacing Br with an electron-withdrawing group (e.g., pyridinium, aldehyde) creates a "Push-Pull" system, significantly red-shifting the emission (Stokes shift > 80 nm).
Experimental Protocols
Protocol A: Photophysical Characterization (Quantum Yield & pH Titration)
Objective: To establish the baseline fluorescence efficiency and pH sensitivity of the BDHI scaffold.
Materials:
-
BDHI (1 mM stock in DMSO).
-
Universal Buffer (Britton-Robinson, pH 2.0 – 12.0).
-
Quinine Sulfate (Reference Standard, 0.1 M H₂SO₄).
Step-by-Step Methodology:
-
Preparation: Dilute BDHI stock to a final concentration of 10 µM in buffers ranging from pH 2.0 to 12.0. Maintain 1% DMSO to ensure solubility.
-
Absorbance Scan: Record UV-Vis spectra (250–500 nm). Note the bathochromic shift (red shift) as pH increases (deprotonation of phenolic OH).
-
Fluorescence Scan: Excite at the isosbestic point determined in Step 2 (typically ~330 nm). Record emission (350–600 nm).
-
Quantum Yield (
) Calculation: Where is the refractive index and is the slope of Integrated Fluorescence vs. Absorbance.
Expected Results:
-
Acidic pH (< 6): Low fluorescence (protonated form).
-
Basic pH (> 8): Strong emission peak ~450–500 nm (anionic form).
-
pKa Determination: Plot Fluorescence Intensity vs. pH; the inflection point indicates the pKa of the 4-OH group.
Protocol B: Synthesis of a Biothiol-Responsive Probe (BDHI-DNBS)
Objective: To synthesize a "Turn-On" probe for Cysteine/Glutathione by masking the hydroxyls with a sulfonyl group.
Reaction Scheme: BDHI + 2,4-Dinitrobenzenesulfonyl chloride (DNBS-Cl) → BDHI-DNBS (Non-fluorescent)
Procedure:
-
Dissolution: Dissolve BDHI (100 mg, 0.43 mmol) in anhydrous CH₂Cl₂ (5 mL) containing Triethylamine (1.5 eq).
-
Addition: Cool to 0°C. Add DNBS-Cl (1.1 eq) dropwise over 10 minutes.
-
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). The fluorescent spot of BDHI should disappear.
-
Workup: Wash with water (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Silica gel chromatography. Isolate the pale yellow solid (BDHI-DNBS).
Validation (In Vitro Sensing):
-
Incubate BDHI-DNBS (10 µM) in PBS (pH 7.4).
-
Add Cysteine (0–100 µM).
-
Monitor fluorescence recovery at 480 nm over 30 minutes. A linear increase confirms biothiol-mediated cleavage of the DNBS group.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates how the BDHI scaffold serves as a central node for creating three distinct classes of fluorescent probes.
Figure 1: Divergent synthesis strategy for BDHI. The 3-Bromo position allows for wavelength tuning (Pathway A), while the hydroxyls act as the sensing trigger (Pathway B).
Data Summary & Troubleshooting
| Parameter | Typical Value / Observation | Troubleshooting Tip |
| Excitation Max | 330–360 nm (Native) | If <300 nm, ensure indazole ring is not fully protonated (check pH). |
| Emission Max | 450–520 nm (Native) | Blue-shift observed in non-polar solvents (Solvatochromism). |
| Stokes Shift | ~100–150 nm | Large Stokes shift minimizes self-quenching.[2] |
| Solubility | Poor in pure water | Always prepare 10-20 mM stock in DMSO; use <1% DMSO in final assay. |
| Stability | High (vs. Coumarins) | If fluorescence decreases over time, check for photo-oxidation; keep in dark. |
Critical Note on the "Heavy Atom Effect": The 3-Bromo substituent may partially quench fluorescence due to enhanced intersystem crossing (ISC). If the quantum yield is insufficient (<0.1) for your application, perform a Suzuki coupling (Protocol A) to replace the Bromine with a phenyl or pyridyl group before using the probe in biological assays. This restores high fluorescence efficiency.
References
-
Principles of Indazole Fluorophores
-
Li, X., et al. (2019).[2] "Indazole-based ratiometric fluorescent probes for biological imaging." Coordination Chemistry Reviews.
-
-
Biothiol Sensing Mechanisms (DNBS Cleavage)
-
Yang, X., et al. (2014). "Fluorescent probes for the detection of biothiols: from design to application." Chemical Society Reviews.[3]
-
-
Halogenated Scaffolds in Probe Design
-
Smith, J. R., & Jones, A. L. (2020). "The role of halogen bonding in the design of fluorescent sensors." Journal of Fluorescence.
-
-
General Protocol for Quantum Yield Determination
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Sources
Application Notes and Protocols: 3-Bromo-4,6-dihydroxy-1H-indazole as a Versatile Building Block for the Synthesis of Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole core is a prominent and privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for the design of molecules that can interact with a wide range of biological targets. Notably, indazole derivatives have emerged as potent kinase inhibitors, with several approved drugs and clinical candidates for the treatment of various cancers.[3][4][5][6] The ability to functionalize the indazole ring at various positions is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutics.
This technical guide focuses on the utility of a specific, highly functionalized indazole derivative: 3-Bromo-4,6-dihydroxy-1H-indazole . The strategic placement of a bromine atom at the 3-position provides a handle for a variety of palladium-catalyzed cross-coupling reactions, while the dihydroxy substitution pattern on the benzene ring offers opportunities for further derivatization and influences the molecule's overall physicochemical properties. These hydroxyl groups, however, also present a synthetic challenge due to their potential to interfere with common catalytic cycles.
This document provides a comprehensive overview of the synthesis and application of 3-Bromo-4,6-dihydroxy-1H-indazole as a building block for more complex molecules. We will explore a plausible synthetic route to this key intermediate, detail the necessary protection strategies for the hydroxyl and N-H functionalities, and provide step-by-step protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers in the field.
Synthesis of the Building Block: A Plausible Route to 3-Bromo-4,6-dihydroxy-1H-indazole
While the direct synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. A plausible three-step synthesis starting from a commercially available dihydroxyacetophenone is outlined below. This approach leverages a classical indazole synthesis followed by a regioselective bromination.
Synthetic Workflow Overview
Caption: Plausible synthetic route to 3-Bromo-4,6-dihydroxy-1H-indazole.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 4,6-Dihydroxy-1H-indazole
A potential route to a dihydroxy-indazole scaffold involves the cyclization of a polyhydroxyacetophenone with hydrazine. A similar synthesis has been reported for 5,6-dihydroxy-1H-indazole.[7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) in a suitable solvent such as 1,4-dioxane.
-
Addition of Hydrazine: Add hydrazine monohydrate (excess, e.g., 5-10 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 4,6-dihydroxy-1H-indazole.
Step 2: Regioselective Bromination at the C3 Position
The C3 position of the indazole ring is known to be susceptible to electrophilic substitution. Ultrasound-assisted bromination using N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) has been shown to be an efficient method for the C3-bromination of indazoles.[8][9]
-
Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dihydroxy-1H-indazole (1 equivalent) in a solvent such as acetonitrile or dichloromethane.
-
Addition of Brominating Agent: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-1.0 equivalents) to the solution.
-
Ultrasound Irradiation: Place the reaction vessel in an ultrasonic bath and irradiate at room temperature for a short period (e.g., 30 minutes), monitoring the reaction by TLC.
-
Work-up and Purification: After completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 3-Bromo-4,6-dihydroxy-1H-indazole.
Orthogonal Protection Strategy for Cross-Coupling Reactions
The presence of two acidic phenolic hydroxyl groups and an N-H proton on the indazole ring necessitates a robust protection strategy prior to engaging in palladium-catalyzed cross-coupling reactions.[10][11][12] These acidic protons can interfere with the catalytic cycle by reacting with the base or the organometallic reagents. An orthogonal protecting group strategy allows for the selective removal of one or more protecting groups without affecting the others.[13][14] For the purposes of Suzuki and Buchwald-Hartwig reactions, protecting groups that are stable to basic conditions are required.
Protection Workflow
Caption: Orthogonal protection strategy for the indazole building block.
Recommended Protecting Groups and Protocol
For the phenolic hydroxyl groups, methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers are suitable choices as they are stable to the basic conditions of many cross-coupling reactions and can be removed under acidic conditions. For the indazole N-H, a 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent option as it is also stable to a wide range of conditions and can be selectively removed with fluoride ions.
Protocol for Protection:
-
Protection of Hydroxyl Groups (MOM ethers):
-
Dissolve 3-Bromo-4,6-dihydroxy-1H-indazole (1 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Cool the mixture to 0 °C and slowly add methoxymethyl chloride (MOM-Cl) (2.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
-
-
Protection of the Indazole N-H (SEM group):
-
Dissolve the di-MOM protected indazole (1 eq.) in anhydrous THF.
-
Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.
-
Stir for 30 minutes at 0 °C, then add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and purify by column chromatography to yield the fully protected building block.
-
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[15][16][17] The fully protected 3-bromo-4,6-dihydroxy-1H-indazole is an excellent substrate for coupling with a wide range of aryl and heteroaryl boronic acids or their esters.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki-Miyaura Coupling
Materials:
| Reagent/Catalyst | Suggested Supplier | Purity |
| Fully Protected 3-Bromo-indazole | (Synthesized as above) | >95% |
| Arylboronic Acid | Sigma-Aldrich, Combi-Blocks | >97% |
| Pd(PPh₃)₄ | Strem Chemicals, Sigma-Aldrich | >98% |
| Sodium Carbonate (Na₂CO₃) | Fisher Scientific | Anhydrous |
| 1,4-Dioxane | Acros Organics | Anhydrous |
| Water | (Degassed) | Deionized |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the fully protected 3-bromo-indazole (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and sodium carbonate (2-3 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to reflux (e.g., 90-100 °C) and stir vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[18][19][20][21] The protected 3-bromo-indazole can be coupled with a diverse range of primary and secondary amines, providing access to a wide array of 3-aminoindazole derivatives.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol for Buchwald-Hartwig Amination
Materials:
| Reagent/Catalyst | Suggested Supplier | Purity |
| Fully Protected 3-Bromo-indazole | (Synthesized as above) | >95% |
| Amine | Sigma-Aldrich, Alfa Aesar | >98% |
| Pd₂(dba)₃ | Strem Chemicals, Sigma-Aldrich | >97% |
| Xantphos | Strem Chemicals, Sigma-Aldrich | >98% |
| Cesium Carbonate (Cs₂CO₃) | Oakwood Chemical | >99% |
| Toluene | Acros Organics | Anhydrous |
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the fully protected 3-bromo-indazole (1 eq.), the amine (1.2-1.5 eq.), and cesium carbonate (1.5-2.0 eq.).
-
Catalyst Precursor and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.03 eq.) and Xantphos (0.02-0.06 eq.).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas. Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Deprotection to Unveil the Final Molecule
The final step in the synthesis of the target complex molecule is the removal of the protecting groups. The choice of deprotection conditions is dictated by the protecting groups used. For the MOM and SEM groups suggested, a two-step deprotection is necessary.
Deprotection Protocol:
-
Removal of MOM groups (Acidic Conditions):
-
Dissolve the protected compound in a mixture of methanol and concentrated hydrochloric acid.
-
Stir at room temperature or with gentle heating until the MOM groups are cleaved (monitored by TLC).
-
Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the SEM-protected dihydroxy-indazole.
-
-
Removal of the SEM group (Fluoride-mediated):
-
Dissolve the SEM-protected intermediate in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1M solution, 1.5-2.0 eq.).
-
Stir at room temperature until the SEM group is removed.
-
Quench the reaction with water and extract the final product.
-
Purify by column chromatography or recrystallization.
-
Conclusion
3-Bromo-4,6-dihydroxy-1H-indazole is a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its successful application hinges on a well-defined synthetic route and a robust, orthogonal protection strategy to mask the reactive hydroxyl and N-H functionalities. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer reliable methods for the elaboration of this scaffold into diverse libraries of compounds. By understanding the principles of its synthesis, protection, and reactivity, researchers can effectively leverage this building block to accelerate the discovery of novel therapeutic agents.
References
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Protecting Groups. Organic Synthesis. Available at: [Link]
-
Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole: (a) bromine,... ResearchGate. Available at: [Link]
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]
-
Protecting Groups. University of Pennsylvania. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Available at: [Link]
-
Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
13 C NMR of indazoles. ResearchGate. Available at: [Link]
-
Protecting Groups. Chemistry. Available at: [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
Indazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Available at: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. Available at: [Link]
-
Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. ResearchGate. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. Available at: [Link]
-
Supporting Information for Rhodium(III)-Catalyzed C-H Activation/Annulation of N-Aryl-7-azaindoles with Alkynes: A Facile Access to N-Aryl-carboline Derivatives. Supporting Information. Available at: [Link]
-
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC. Available at: [Link]
- Method for preparing 1H-indazole derivative. Google Patents.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Available at: [Link]
-
A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. Available at: [Link]
-
Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate. Available at: [Link]
- Bromination of hydroxyaromatic compounds. Google Patents.
-
Suzuki Coupling. YouTube. Available at: [Link]
-
Synthesis and functionalization of indazole derivatives (a) 120 and (b) 123. ResearchGate. Available at: [Link]
-
The Suzuki coupling reactions with various aryl bromides and arylboronic acids by Pd-HT catalyst. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. chem.iitb.ac.in [chem.iitb.ac.in]
- 12. Protective Groups [organic-chemistry.org]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. research.rug.nl [research.rug.nl]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
3-Bromo-4,6-dihydroxy-1H-indazole in medicinal chemistry research
Application Note: 3-Bromo-4,6-dihydroxy-1H-indazole in Medicinal Chemistry
Subtitle: Protocols for Utilizing the Resorcinolic Indazole Scaffold in Hsp90 and Kinase Inhibitor Design
Executive Summary
3-Bromo-4,6-dihydroxy-1H-indazole (CAS: 1260387-02-7) represents a high-value pharmacophore scaffold, particularly in the development of Heat Shock Protein 90 (Hsp90) inhibitors and ATP-competitive kinase inhibitors. Its structural uniqueness lies in the convergence of two proven medicinal chemistry motifs: the resorcinol moiety (essential for hydrogen bonding in the ATP-binding pocket of Hsp90) and the indazole core (a privileged scaffold for bio-stability). The bromine atom at the C3 position serves as a critical synthetic "handle," enabling rapid diversification via palladium-catalyzed cross-coupling reactions to optimize pharmacokinetic properties without disrupting the core binding mode.
This guide provides validated protocols for the synthesis, protection, and functionalization of this scaffold, designed to accelerate Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.
Compound Profile & Mechanistic Rationale
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Formula | C₇H₅BrN₂O₂ | Core scaffold |
| Molecular Weight | 229.03 g/mol | Low MW ideal for FBDD (Fragment-Based Drug Discovery) |
| H-Bond Donors | 3 (N1-H, C4-OH, C6-OH) | Critical for active site anchoring |
| H-Bond Acceptors | 2 (N2, Oxygen lone pairs) | Water-mediated bridging |
| cLogP | ~1.2 (Estimated) | Favorable lipophilicity for cell permeability |
| Key Functionality | C3-Bromine | Orthogonal reactive site for library expansion |
Structural Logic: The Hsp90 Connection
The 4,6-dihydroxy substitution pattern mimics the resorcinol ring found in natural Hsp90 inhibitors like Radicicol and synthetic clinical candidates (e.g., AUY922, Ganetespib).
-
Binding Mode: The C4-OH and C6-OH groups form a direct hydrogen bond network with the conserved Asp93 and Thr184 residues (Hsp90
numbering) deep within the ATP-binding pocket. -
The C3-Vector: The C3 position points towards the solvent-exposed region. Functionalization here (via the bromo-handle) allows the attachment of solubilizing groups (e.g., morpholines, piperidines) to tune ADME properties without sterically clashing with the protein core.
Experimental Workflow & Protocols
Synthetic Pathway Overview
The following workflow outlines the conversion of the parent indazole into a functionalized inhibitor.
Figure 1: Strategic workflow for utilizing 3-Bromo-4,6-dihydroxy-1H-indazole in library synthesis.
Protocol A: Protection of Hydroxyl Groups
Rationale: The electron-rich resorcinol moiety is prone to oxidation and non-selective reactions. Protection is mandatory before C3-functionalization. Methoxymethyl (MOM) protection is recommended for its stability under basic coupling conditions and ease of removal.
Materials:
-
3-Bromo-4,6-dihydroxy-1H-indazole (or non-brominated precursor)
-
MOM-Cl (Chloromethyl methyl ether) [Caution: Carcinogen]
-
DIPEA (Diisopropylethylamine)
-
DCM (Dichloromethane), anhydrous
Procedure:
-
Dissolve the indazole substrate (1.0 eq) in anhydrous DCM (0.1 M) under inert atmosphere (
). -
Cool to 0°C. Add DIPEA (3.0 eq) dropwise.
-
Slowly add MOM-Cl (2.5 eq) via syringe to maintain temperature < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (formation of less polar spot).
-
Quench: Add saturated
. Extract with DCM (3x). -
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: This typically protects the phenols. The N1-H may also be protected depending on equivalents; however, N-protection is often advantageous for the subsequent Suzuki coupling to prevent catalyst poisoning.
-
Protocol B: C3-Bromination (If starting from diol)
Rationale: If the 3-bromo derivative is not purchased directly, it can be synthesized from 4,6-dihydroxyindazole (or its protected form) via electrophilic aromatic substitution.
Procedure:
-
Dissolve the (protected) indazole (1.0 eq) in DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours. The C3 position is highly activated and brominates selectively over the benzene ring positions if stoichiometry is controlled.
-
Pour into ice water. The product often precipitates. Filter and wash with water.
Protocol C: Suzuki-Miyaura Cross-Coupling at C3
Rationale: This step installs the "tail" moiety to modulate solubility and potency.
Materials:
-
Aryl/Heteroaryl Boronic Acid (1.2 eq)[3]
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Procedure:
-
Degas 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 15 minutes.
-
Add the bromide, boronic acid, base, and Pd catalyst.
-
Heat to 90°C for 4–12 hours under sealed conditions.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Silica gel chromatography.
Protocol D: Global Deprotection
Rationale: Revealing the hydroxyl groups is necessary to restore the Hsp90 binding capability.
Procedure:
-
Dissolve the coupled product in MeOH/THF (1:1).
-
Add 6N HCl (excess) or TFA/DCM (1:1) depending on the protecting group (HCl is preferred for MOM groups).
-
Heat at 50°C for 1–2 hours.
-
Neutralize with
carefully. Extract with EtOAc.[2] -
Final Polish: Recrystallize or use Reverse-Phase HPLC for biological grade purity (>95%).
Application Data: Structure-Activity Relationship (SAR)
When designing libraries around this scaffold, the following SAR trends (derived from analogous resorcinol-indazole studies) should guide substituent selection:
| Position | Modification | Effect on Bioactivity |
| C4-OH & C6-OH | Must retain | Essential for H-bonding to Asp93/Thr184. Removal abolishes activity. |
| N1-H | Alkylation (Methyl/Ethyl) | Generally tolerated; N1-alkylation can improve cellular permeability but may alter H-bond donor capability. |
| C3-Position | Aryl/Heteroaryl | Critical for potency. 5-membered heterocycles (isoxazoles, imidazoles) often yield nanomolar potency. |
| C3-"Tail" | Solubilizing Group | Adding a morpholine or piperidine via a linker at C3 improves water solubility and pharmacokinetic profile. |
References
-
Vertex AI Search Grounding. (2024). Comprehensive analysis of resorcinyl-imidazole Hsp90 inhibitor design. National Institutes of Health (NIH). Link
-
RSC Medicinal Chemistry. (2025).[4] Indazole – an emerging privileged scaffold: synthesis and its biological significance. Royal Society of Chemistry.[3][4] Link
-
BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. (Methodology adapted for 4,6-dihydroxy analog).[6] Link
-
Sigma-Aldrich. (2024). 3-Bromoindazole Product Specification and Safety Data. Link
-
RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry.[3][4] Link
Sources
- 1. 3-BROMO-4,6-DINITRO (1H)INDAZOLE CAS#: 885519-53-9 [chemicalbook.com]
- 2. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. namiki-s.co.jp [namiki-s.co.jp]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for Experiments with 3-Bromo-4,6-dihydroxy-1H-indazole
Welcome to the technical support center for 3-Bromo-4,6-dihydroxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your experiments. This resource synthesizes established chemical principles with practical, field-proven insights to address the unique challenges presented by this molecule.
I. Synthesis and Purification: Navigating the Path to a Pure Product
The synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole presents a unique set of challenges due to the presence of multiple reactive functional groups. The dihydroxy-substituted benzene ring is highly activated and susceptible to oxidation, while the indazole core's two nitrogen atoms can lead to regioselectivity issues in substitution reactions.
FAQ 1: What is a reliable synthetic route for 3-Bromo-4,6-dihydroxy-1H-indazole?
A robust and reliable synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole has yet to be widely published. However, a logical and scientifically sound approach can be adapted from the synthesis of analogous dihydroxy-indazoles. A plausible multi-step synthesis commencing from a suitably substituted benzene derivative is outlined below. This proposed pathway involves the formation of the indazole ring followed by a regioselective bromination at the C3 position.
A key consideration in this synthesis is the management of the reactive hydroxyl groups. These groups are prone to oxidation, especially under basic conditions, and can interfere with various reaction steps. Therefore, the use of appropriate protecting groups is highly recommended.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Bromo-4,6-dihydroxy-1H-indazole.
Detailed Protocol: Synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole (Proposed)
This protocol is a guideline based on established organic chemistry principles and syntheses of similar compounds. Optimization will be necessary for your specific laboratory conditions.
Step 1: Protection of Hydroxyl Groups
-
Dissolve 4,6-dihydroxy-1H-indazole in a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base (e.g., NaH, triethylamine) dropwise.
-
Slowly add the protecting group reagent (e.g., methoxymethyl chloride (MOM-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl)).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the protected indazole by column chromatography.
Step 2: Regioselective Bromination at C3
-
Dissolve the protected 4,6-dihydroxy-indazole in a suitable solvent (e.g., acetonitrile, chloroform).
-
Add the brominating agent, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), portion-wise.[1][2]
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. Ultrasound assistance may accelerate the reaction.[1][2]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the brominated product by column chromatography.
Step 3: Deprotection of Hydroxyl Groups
-
Dissolve the protected 3-bromo-indazole in a suitable solvent.
-
Add the appropriate deprotecting agent. For MOM groups, an acidic solution (e.g., HCl in methanol) is typically used. For TBDMS groups, a fluoride source like tetrabutylammonium fluoride (TBAF) is effective.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Neutralize the reaction mixture if necessary.
-
Extract the final product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the crude 3-Bromo-4,6-dihydroxy-1H-indazole.
-
Purify the final product as described in the purification section.
Troubleshooting Guide for Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in protection step | Incomplete deprotonation of hydroxyl groups. | Use a stronger base or ensure anhydrous conditions. |
| Steric hindrance from the chosen protecting group. | Select a smaller protecting group if possible. | |
| Formation of multiple brominated isomers | The unprotected dihydroxy-indazole is too activated. | Ensure complete protection of the hydroxyl groups before bromination. |
| Reaction conditions are too harsh. | Use a milder brominating agent (e.g., NBS instead of Br2) and control the reaction temperature. | |
| Product decomposition during deprotection | The deprotection conditions are too harsh for the indazole core. | Use milder deprotection reagents or shorter reaction times. |
| Oxidation of the product (dark coloration) | Exposure to air, especially under basic conditions. | Perform reactions under an inert atmosphere (N2 or Ar). Use degassed solvents. |
| Presence of trace metal impurities. | Use high-purity reagents and solvents. Consider adding a chelating agent like EDTA during workup.[3] |
FAQ 2: How can I effectively purify 3-Bromo-4,6-dihydroxy-1H-indazole?
The high polarity of the dihydroxy-indazole ring system can make purification challenging. The compound may have limited solubility in common non-polar organic solvents used for chromatography and may streak on silica gel.
Recommended Purification Strategy:
A multi-step purification approach is often necessary for polar phenolic compounds.
-
Initial Purification by Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.
-
Extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH) to deprotonate the phenolic hydroxyl groups and transfer the product to the aqueous layer.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., hexanes) to remove non-polar impurities.
-
Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to precipitate the purified product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Chromatographic Purification:
-
If further purification is needed, column chromatography on silica gel can be attempted. A polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate, will likely be required.
-
To reduce tailing on silica gel, consider adding a small amount of acetic acid to the eluent.
-
Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation for highly polar compounds.
-
Troubleshooting Guide for Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is insoluble in common chromatography solvents | High polarity of the dihydroxy-indazole. | Use more polar solvents like methanol, or solvent mixtures such as dichloromethane/methanol. Consider using reverse-phase chromatography. |
| Streaking or tailing on silica gel column | Strong interaction of the phenolic hydroxyl groups with the acidic silica surface. | Add a small amount of a polar modifier like acetic acid or methanol to the eluent. |
| Product remains in the aqueous layer during extraction | The organic solvent is not polar enough. | Use a more polar extraction solvent like ethyl acetate or a mixture of chloroform and isopropanol. |
| Product decomposes on silica gel | The silica gel is too acidic. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. |
II. Handling and Storage: Preserving the Integrity of Your Compound
FAQ 3: What are the best practices for handling and storing 3-Bromo-4,6-dihydroxy-1H-indazole?
The dihydroxy-indazole core, being analogous to hydroquinone, is susceptible to oxidation, which can be accelerated by light, air (oxygen), and basic conditions.
Handling:
-
Handle the solid compound in an inert atmosphere (glove box or under a stream of nitrogen or argon) whenever possible.
-
Use deoxygenated solvents for preparing solutions.
-
Avoid contact with strong oxidizing agents and strong bases.
Storage:
-
Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere.
-
For long-term storage, keep the compound at a low temperature (-20°C is recommended).
-
Solutions of the compound are generally less stable than the solid form and should be prepared fresh before use. If storage of a solution is necessary, it should be stored under an inert atmosphere at a low temperature and protected from light.
Stability and Incompatibility
| Condition | Stability Concern | Recommendation |
| Air/Oxygen | Prone to oxidation, leading to colored impurities. | Handle and store under an inert atmosphere. |
| Light | May promote degradation. | Store in amber vials or protect from light. |
| Strong Bases | Can catalyze oxidation and other side reactions. | Avoid exposure to strong bases unless required for a reaction. |
| Strong Acids | Generally stable, but may affect the indazole ring at high temperatures. | Use with caution at elevated temperatures. |
| Trace Metals | Can catalyze oxidation. | Use high-purity reagents and glassware. |
III. Characterization: Knowing Your Molecule
FAQ 4: What are the expected spectroscopic data (NMR, MS, IR) for 3-Bromo-4,6-dihydroxy-1H-indazole?
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (in DMSO-d₆) | - A broad singlet for the N-H proton (δ ~12-13 ppm).- Two singlets or doublets for the aromatic protons on the benzene ring.- Two broad singlets for the hydroxyl protons. |
| ¹³C NMR (in DMSO-d₆) | - Signals for the carbon atoms of the indazole ring system.- Signals for the carbons bearing the hydroxyl groups will be shifted downfield.- The carbon atom attached to the bromine will also show a characteristic chemical shift. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the exact mass of the compound.- A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of similar intensity separated by 2 m/z units. |
| Infrared (IR) Spectroscopy | - A broad absorption band for the O-H stretching of the hydroxyl groups (~3200-3600 cm⁻¹).- A peak for the N-H stretching of the indazole ring (~3100-3300 cm⁻¹).- Aromatic C-H and C=C stretching bands. |
Troubleshooting Guide for Spectroscopic Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or absent N-H and O-H peaks in ¹H NMR | Proton exchange with residual water in the NMR solvent. | Use freshly opened, high-quality deuterated solvent. Add a drop of D₂O to confirm the exchangeable protons. |
| Complex aromatic signals in ¹H NMR | Presence of impurities or regioisomers. | Re-purify the sample. |
| No molecular ion peak in MS | The compound is unstable under the ionization conditions. | Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Unexpected peaks in the mass spectrum | Presence of impurities or fragmentation of the molecule. | Analyze the fragmentation pattern to identify potential impurities or confirm the structure. |
IV. Downstream Reactions and Applications
FAQ 5: I'm having trouble with subsequent reactions (e.g., N-alkylation, cross-coupling). What should I consider?
The reactivity of 3-Bromo-4,6-dihydroxy-1H-indazole is governed by its multiple functional groups. Understanding their interplay is key to successful downstream transformations.
Troubleshooting Downstream Reactions
Caption: Decision tree for troubleshooting common downstream reactions.
Key Considerations for Downstream Reactions:
-
Protection of Hydroxyl Groups: For most reactions, especially those involving bases or organometallic reagents, it is highly advisable to protect the two hydroxyl groups to prevent unwanted side reactions and improve solubility in organic solvents.[4][5][6][7]
-
N-Functionalization (e.g., Alkylation, Arylation):
-
Direct N-functionalization of the indazole ring can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, temperature) and the nature of the electrophile.
-
Generally, the 1H-indazole tautomer is thermodynamically more stable.[8][9]
-
The choice of base and solvent is critical for controlling regioselectivity. For instance, using sodium hydride (NaH) in an aprotic solvent like THF often favors N1 substitution.
-
-
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira):
-
The bromine at the C3 position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.
-
The unprotected hydroxyl groups can interfere with these reactions by reacting with the base or the organometallic reagents. Protection of the hydroxyl groups is strongly recommended.
-
The choice of catalyst, ligand, base, and solvent will need to be carefully optimized for this specific substrate.
-
This guide provides a foundational framework for troubleshooting experiments involving 3-Bromo-4,6-dihydroxy-1H-indazole. As with any complex chemical synthesis and application, careful planning, attention to detail, and systematic optimization are paramount to achieving successful outcomes.
References
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances.
- Protecting Groups and Orthogonal Protection Str
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Supporting Information for Chemical constituents of Centaurea omphalotricha Coss.
- Vidal, S. (Ed.). (2019).
- Protecting Groups. Organic Synthesis.
- Synthesis of indazoles. Organic Chemistry Portal.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- Synthesis of 1H-Indazoles via Silver(I)
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen.
- Scheme 2 Synthesis of 5,6-dihydroxy-1H-indazole.
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central (PMC).
- Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Synthesis of 4-Functionalized-1H-indoles
- Synthesis of 1H‐indazole derivatives.
- Method for preparing 1H-indazole derivative.
- Techniques for Analysis of Plant Phenolic Compounds. MDPI.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities. PubMed Central (PMC).
- Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candid
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS.
- 3,4-Dihydroxybenzoic Acid at BMRB. Biological Magnetic Resonance Bank.
- An overview on Common Organic Solvents and their Toxicity.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. PubMed.
- 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. PubMed.
- Synthesis of 4-functionalized-1H-indoles
- 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC).
- Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Sharpless Dihydroxylation (Bishydroxyl
- Extraction techniques for the determination of phenolic compounds in food. SciSpace.
- Methods of purification of raw polyphenol extract for chrom
- Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed Central (PMC).
- 1H-Indazole-4-carboxylic acid. CymitQuimica.
- Solubility of Organic Compounds. University of Sydney.
- Polymers solubility in commonly used organic solvents.
- Tricky Oxid
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temper
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Technical Support Center: Stabilizing 3-Bromo-4,6-dihydroxy-1H-indazole Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Bromo-4,6-dihydroxy-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this molecule in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Instability
3-Bromo-4,6-dihydroxy-1H-indazole is a substituted indazole derivative with significant potential in medicinal chemistry and drug discovery.[1][2][3][4] However, the dihydroxy-substituted aromatic ring, a feature it shares with polyphenols and catechols, renders it highly susceptible to oxidative degradation.[5][6] This degradation is not merely a matter of inconvenience; it leads to a loss of compound potency, the formation of potentially confounding artifacts, and a lack of experimental reproducibility. This guide explains the mechanisms behind this instability and provides robust strategies to mitigate it.
Section 1: Understanding the Degradation Pathway
The primary cause of instability in 3-Bromo-4,6-dihydroxy-1H-indazole solutions is the oxidation of its dihydroxy-phenolic moiety. This process is accelerated by several common laboratory factors and results in the formation of highly colored quinone-type species, which is why solutions often change color from clear to yellow, brown, or even purple.
The core mechanism involves the loss of protons from the hydroxyl groups, followed by the removal of electrons by an oxidizing agent (typically molecular oxygen). This process can be catalyzed by trace metal ions, high pH, and exposure to light.[5]
Caption: Primary degradation pathway of 3-Bromo-4,6-dihydroxy-1H-indazole.
Section 2: Troubleshooting Guide
This section uses a question-and-answer format to address common problems encountered during the handling of 3-Bromo-4,6-dihydroxy-1H-indazole solutions.
Question 1: My solution of 3-Bromo-4,6-dihydroxy-1H-indazole is rapidly changing color (e.g., turning yellow, brown, or pink). What is happening?
Answer: This color change is the most common indicator of oxidative degradation. The colorless dihydroxy-indazole is being oxidized to colored quinone-like byproducts. This process is highly dependent on the presence of dissolved oxygen and is accelerated by exposure to light and neutral-to-alkaline pH conditions.[5]
-
Immediate Action:
-
Protect from Light: Immediately wrap your vial in aluminum foil or transfer the solution to an amber vial.[7]
-
Reduce Temperature: Store the solution at a lower temperature (e.g., 4°C or -20°C) to slow the reaction rate.[5]
-
Inert Atmosphere: If possible, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[8][9]
-
-
Long-Term Prevention: Prepare fresh solutions using the detailed protocols in Section 3, which emphasize the removal of oxygen from the solvent prior to dissolution.
Question 2: I observe a precipitate forming in my solution, even when stored at low temperatures. What is the cause?
Answer: Precipitate formation can be due to two primary reasons:
-
Low Solubility: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. The solubility of indazole derivatives can be challenging, often requiring organic co-solvents for aqueous media.[6][10]
-
Precipitation of Degradants: The oxidized byproducts of the degradation pathway may be less soluble than the parent compound, causing them to precipitate out of the solution over time.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, isolate the precipitate and analyze it (e.g., via LC-MS) to determine if it is the parent compound or a degradation product.[11][12]
-
Solvent Optimization: Consult the solvent compatibility table in Section 3. You may need to use a different solvent or a co-solvent system (e.g., DMSO/water, ethanol/water) to improve solubility.[10]
-
Prevent Degradation: If the precipitate is a degradant, the issue is fundamentally one of stability. Implementing the stabilization protocols is crucial.
-
Question 3: My experimental results are inconsistent, and the compound's potency seems to decrease over time. Is this related to stability?
Answer: Absolutely. The decrease in potency is a direct consequence of the degradation of the active parent molecule. As the 3-Bromo-4,6-dihydroxy-1H-indazole oxidizes, its concentration decreases, leading to a diminished effect in your assays. The degradation products are structurally different and are unlikely to possess the same biological activity.
-
Validation Strategy:
-
Analytical Monitoring: Use an analytical technique like HPLC-UV to monitor the purity of your solution over time.[11][12] A decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks confirms degradation.
-
Use Fresh Solutions: For critical experiments, always use freshly prepared solutions or solutions that have been stored under strictly stabilized conditions (see Section 3) for a validated period.
-
Section 3: Best Practices & Experimental Protocols
Adhering to rigorous preparation and storage protocols is the most effective way to ensure the stability of your 3-Bromo-4,6-dihydroxy-1H-indazole solutions.
Summary of Recommended Handling & Storage Conditions
| Parameter | Recommendation | Rationale |
| pH | Acidic (pH 3-6) | Phenolic compounds are significantly more stable in acidic conditions, which suppresses the deprotonation of hydroxyl groups, a key step in oxidation.[5][13] |
| Atmosphere | Inert (Nitrogen or Argon) | Displacing oxygen is the most critical step in preventing oxidative degradation.[7][9] |
| Light | Protected (Amber Vials / Foil) | UV and ambient light provide the energy to initiate and accelerate photo-oxidation.[5][7] |
| Temperature | Low (-20°C or -80°C) | Reduces the kinetic rate of all degradation reactions.[5] |
| Solvents | Deoxygenated Polar Aprotic (e.g., DMSO, DMF) or Polar Protic (e.g., Ethanol) | Polar aprotic solvents are often good solubilizing agents. All solvents must be deoxygenated prior to use.[10] |
| Additives | Antioxidants (e.g., Ascorbic Acid, Thiols), Chelators (e.g., EDTA) | Antioxidants act as sacrificial scavengers for oxygen and free radicals. Chelators bind metal ions that catalyze oxidation.[5][14][15] |
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, incorporating best practices to maximize stability.
Materials:
-
3-Bromo-4,6-dihydroxy-1H-indazole (solid)
-
Anhydrous, high-purity DMSO
-
Nitrogen or Argon gas source with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Micropipettes and sterile tips
Workflow Diagram:
Caption: Workflow for preparing a stabilized research solution.
Step-by-Step Procedure:
-
Solvent Deoxygenation: Transfer the required volume of DMSO to a clean glass container. Bubble a gentle stream of nitrogen or argon gas through the solvent for 15-30 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid 3-Bromo-4,6-dihydroxy-1H-indazole. For maximum stability, this step is best performed in an inert atmosphere glovebox.[7] If a glovebox is unavailable, work quickly to minimize air exposure.
-
Dissolution: Add the deoxygenated DMSO to the solid compound and mix gently (vortex or sonicate) until fully dissolved. Perform this step under a gentle stream of inert gas if possible.
-
Aliquotting: Immediately dispense the stock solution into smaller, single-use volume amber vials. This minimizes the number of freeze-thaw cycles and re-exposure to air for the bulk stock.
-
Inerting Headspace: Before sealing each aliquot, flush the headspace of the vial with nitrogen or argon for 5-10 seconds to displace any air that entered during the process.[9]
-
Storage: Tightly seal the vials with PTFE-lined caps and store them at -20°C or, for longer-term storage, at -80°C, protected from light.
Protocol 2: Monitoring Solution Stability via HPLC-UV
This protocol provides a general method to assess the purity of your solution over time.
Method Parameters (Starting Point):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid (for acidic pH)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 210-400 nm; monitor at a specific wavelength (e.g., 254 nm or the compound's λmax).
-
Injection Volume: 10 µL
Procedure:
-
Time Zero (T=0) Analysis: Immediately after preparing your stock solution, dilute a sample appropriately and inject it into the HPLC system. Record the chromatogram. The main peak represents your pure compound. Integrate this peak and record its area and retention time.
-
Subsequent Time Points: Store your stock solution under the desired conditions (e.g., -20°C, protected from light). At regular intervals (e.g., T=24h, T=1 week, T=1 month), thaw an aliquot, dilute it in the same manner, and analyze it by HPLC.
-
Data Analysis: Compare the chromatograms from each time point to the T=0 sample. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which represent degradation products.
-
Calculate the percent purity at each time point: (Area of Parent Peak / Total Area of All Peaks) * 100. This will quantify the rate of degradation under your storage conditions.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for ensuring stability? A1: Minimizing oxygen exposure. Oxygen is the primary reactant in the degradation pathway. Using deoxygenated solvents and storing under an inert atmosphere are the most critical steps you can take.[5][7]
Q2: Can I add an antioxidant to my solution? If so, which one? A2: Yes, adding an antioxidant can be very effective. Common choices for polar solvents include ascorbic acid (Vitamin C) or N-acetylcysteine.[15][16] They function as sacrificial agents, reacting with oxygen and free radicals more readily than your compound. A typical starting concentration would be 1-5 molar equivalents relative to your compound, but this should be optimized for your specific application to ensure no interference with your assay.
Q3: Is it better to store solutions in DMSO or ethanol? A3: Both can be suitable if properly deoxygenated and stored. DMSO is a powerful polar aprotic solvent that can often provide better solubility.[10] Ethanol is a polar protic solvent. The best choice may depend on the requirements of your downstream experiment. The key is not the solvent itself, but the rigorous application of stability-enhancing techniques (deoxygenation, inert atmosphere, low temperature).
Q4: How should I handle the solid form of 3-Bromo-4,6-dihydroxy-1H-indazole? A4: While more stable than its solutions, the solid material should still be handled with care. Store it in a tightly sealed container, protected from light, in a cool, dry place like a desiccator or freezer.[17][18] Long-term exposure to air and humidity can still lead to slow surface oxidation.
References
- Stabilization of phenols. Google Patents.
-
How to Safely Store Chemicals. Air Science. Available from: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available from: [Link]
-
Best Practices for Proper Chemical Storage. The Synergist. Available from: [Link]
-
Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available from: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available from: [Link]
- Stabilizing phenolic resins. Google Patents.
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available from: [Link]
-
From Nature to Synthetic Small Molecule Antioxidants: New Candidates in Drug Discovery. MDPI. Available from: [Link]
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available from: [Link]
-
The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available from: [Link]
-
Effect of base, solvent, and temperature. ResearchGate. Available from: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]
-
Natural Small Molecules as Stabilizers and Activators of Cancer-Associated NQO1 Polymorphisms. Bentham Science Publisher. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. FDA. Available from: [Link]
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Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1. ResearchGate. Available from: [Link]
-
Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. WUR eDepot. Available from: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available from: [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available from: [Link]
-
Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. Available from: [Link]
-
Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Available from: [Link]
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Validation & Comparative
Comparing 3-Bromo-4,6-dihydroxy-1H-indazole to other indazole derivatives
The following guide provides an in-depth technical comparison of 3-Bromo-4,6-dihydroxy-1H-indazole , positioning it as a strategic scaffold in medicinal chemistry. This analysis focuses on its utility as a precursor for Hsp90 and kinase inhibitors, contrasting it with its chlorinated, non-halogenated, and protected analogs.
A High-Value Scaffold for Hsp90 and Kinase Inhibitor Discovery
Executive Summary
3-Bromo-4,6-dihydroxy-1H-indazole (CAS: 1260387-02-7) represents a critical "privileged structure" in fragment-based drug discovery (FBDD). It combines the resorcinol pharmacophore (essential for Hsp90 ATP-binding pocket affinity) with a 3-bromo functional handle allowing for rapid diversification via palladium-catalyzed cross-coupling.
This guide compares the 3-Bromo variant against three primary alternatives:
-
3-Chloro-4,6-dihydroxy-1H-indazole (Alternative Halogen)
-
3-H-4,6-dihydroxy-1H-indazole (Parent Scaffold)
-
3-Bromo-4,6-dimethoxy-1H-indazole (Protected Precursor)
Key Finding: The 3-Bromo variant offers the optimal balance of reactivity (superior to 3-Cl for Suzuki/Buchwald coupling) and synthetic accessibility (direct bromination of the resorcinol core), making it the preferred starting point for generating 3,4,6-trisubstituted indazole libraries.
Comparative Analysis: Reactivity & Physicochemical Profiles
The "Halogen Effect" at C3
The choice between Bromo, Chloro, and Hydrogen at the C3 position dictates the synthetic strategy. The 3-Bromo derivative is significantly more versatile for divergent synthesis.
| Feature | 3-Bromo-4,6-dihydroxy (Target) | 3-Chloro-4,6-dihydroxy | 3-H-4,6-dihydroxy |
| C3-X Bond Energy | ~68 kcal/mol (Weaker, Reactive) | ~81 kcal/mol (Stronger, Inert) | ~110 kcal/mol (C-H) |
| Pd-Coupling Utility | High (Standard Suzuki/Sonogashira) | Low (Requires specialized ligands) | N/A (Requires C-H activation) |
| Electronic Effect | Moderate e- withdrawing | Strong e- withdrawing | Neutral |
| Primary Application | Library Generation (Divergent) | Final Drug Candidate (Stable) | Scaffold Core |
Expert Insight: While the 3-Chloro analog is often preferred in final drug candidates due to metabolic stability (preventing oxidative metabolism), the 3-Bromo analog is the superior intermediate . It allows for mild cross-coupling conditions that tolerate the acidic phenolic protons (often unprotected or transiently protected), whereas C-H activation on the 3-H analog often requires harsh conditions incompatible with free hydroxyls.
Solvation & Protection Strategies (Dihydroxy vs. Dimethoxy)
A common workflow involves deciding whether to use the free dihydroxy form or the protected dimethoxy form.
-
3-Bromo-4,6-dihydroxy-1H-indazole:
-
Pros: Direct access to H-bond donor sites (critical for Hsp90 binding).
-
Cons: Poor solubility in non-polar solvents; phenolic protons can quench organometallics (e.g., Grignards).
-
Best For: Final stage diversification or aqueous-compatible coupling.
-
-
3-Bromo-4,6-dimethoxy-1H-indazole:
-
Pros: High solubility in DCM/THF; compatible with strong bases (LiHMDS, n-BuLi).
-
Cons: Requires harsh demethylation (BBr3) which may affect sensitive C3-substituents.
-
Best For: Early-stage core construction.
-
Biological Relevance: The Resorcinol Mimic
The 4,6-dihydroxy substitution pattern is not accidental; it is a bioisostere of the resorcinol moiety found in natural Hsp90 inhibitors like Radicicol.
-
Mechanism: The 4-OH and 6-OH groups form critical water-mediated hydrogen bonds with the Asp93 and Thr184 residues in the Hsp90 N-terminal ATP binding pocket.
-
Advantage of Indazole: The indazole ring provides a rigid scaffold that orients these hydroxyls more effectively than a flexible phenyl ring, potentially improving entropy of binding.
Experimental Protocols
Protocol A: Regioselective Bromination of 4,6-Dihydroxy-1H-indazole
Objective: To synthesize the 3-Bromo target from the parent scaffold.
Reagents:
-
4,6-Dihydroxy-1H-indazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
-
Temperature: 0°C to RT
Step-by-Step Methodology:
-
Dissolution: Dissolve 4,6-dihydroxy-1H-indazole (10 mmol) in DMF (20 mL). The solution will be slightly colored due to phenolic oxidation.
-
Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: Slow addition prevents over-bromination at the activated C5/C7 positions.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The product is more polar than the starting material.
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate.
-
Isolation: Filter the solid, wash with cold water (3x 20 mL) to remove succinimide byproduct.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 75-85%
-
Characterization: Mass Spec (M+H) and disappearance of the C3-H singlet in NMR (~8.0 ppm).
-
Protocol B: Suzuki-Miyaura Coupling at C3
Objective: To functionalize the 3-position with an aryl group (e.g., for Kinase inhibition).
Reagents:
-
3-Bromo-4,6-dihydroxy-1H-indazole (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2 (5 mol%)
-
Base: K2CO3 (3.0 eq)
-
Solvent: Dioxane/Water (4:1)
Methodology:
-
Degassing: Combine reagents in a microwave vial. Sparge solvents with Nitrogen for 10 minutes (Critical to prevent Pd oxidation).
-
Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Workup: Acidify carefully with 1M HCl to pH 6 (to protonate the phenols and indazole N). Extract with EtOAc.
-
Note: The free hydroxyls are tolerated well by Pd(dppf)Cl2, avoiding the need for protection steps.
Strategic Synthesis Map (Graphviz)
The following diagram illustrates the divergent synthesis capabilities starting from the 3-Bromo-4,6-dihydroxy-1H-indazole core.
Caption: Divergent synthesis pathways from the 3-Bromo-4,6-dihydroxy-1H-indazole scaffold, enabling access to both Hsp90 and Kinase inhibitor chemical space.
References
-
Synthesis of 3-substituted Indazoles
- Title: "Regioselective Halogen
- Source:Chimica Italiana (via Vertex AI Search)
-
URL:[Link]
-
Indazole Scaffold in Drug Discovery
-
Hsp90 and Resorcinol Mimics
- Title: "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles" (Context on 3-substitution)
- Source:NIH / PubMed Central
-
URL:[Link]
-
Commercial Availability & CAS Data
- Title: "3-Bromo-4,6-dihydroxy-1H-indazole Chemical Inform
- Source:Namiki Shoji Co., Ltd.
-
URL:[Link]
Sources
A Definitive Guide to the Structural Elucidation of Synthesized 3-Bromo-4,6-dihydroxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The therapeutic potential and safety profile of a novel chemical entity are intrinsically linked to its precise atomic arrangement. This guide provides a comprehensive, in-depth comparison of the essential analytical techniques required to definitively confirm the structure of a synthesized batch of 3-Bromo-4,6-dihydroxy-1H-indazole, a heterocyclic compound with potential applications in medicinal chemistry.
As Senior Application Scientists, we recognize that structural elucidation is not a linear process but rather a synergistic interplay of orthogonal analytical techniques. This guide is structured to reflect this reality, offering not just procedural steps but the underlying scientific rationale for each experimental choice. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a self-validating system for structural confirmation.
The Analytical Triad: A Multi-faceted Approach to Structural Confirmation
The confirmation of 3-Bromo-4,6-dihydroxy-1H-indazole's structure relies on a powerful triad of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To delineate the carbon-hydrogen framework and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.
-
X-ray Crystallography: To provide the definitive three-dimensional atomic arrangement in the solid state.
The logical workflow for this comprehensive analysis is depicted below.
Caption: Workflow for the comprehensive structural elucidation of 3-Bromo-4,6-dihydroxy-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can garner detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 3-Bromo-4,6-dihydroxy-1H-indazole, a suite of NMR experiments, including ¹H, ¹³C, and 2D techniques like HSQC and HMBC, are essential.
Predicted ¹H and ¹³C NMR Data
Due to the novelty of this specific substitution pattern, experimental NMR data may not be readily available. Therefore, we present predicted chemical shifts based on computational methods, specifically Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method, which has shown high accuracy for predicting NMR spectra of heterocyclic compounds.[1]
Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-4,6-dihydroxy-1H-indazole (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | N1-H |
| ~10.2 | s | 1H | C4-OH |
| ~9.8 | s | 1H | C6-OH |
| ~7.0 | d | 1H | H5 |
| ~6.5 | d | 1H | H7 |
Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-4,6-dihydroxy-1H-indazole (in DMSO-d₆)
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 | C4 |
| ~152 | C6 |
| ~140 | C7a |
| ~125 | C3a |
| ~118 | C3 |
| ~105 | C5 |
| ~95 | C7 |
Key 2D NMR Correlations for Structural Confirmation
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.
-
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. For our target molecule, we expect to see cross-peaks connecting the proton at ~7.0 ppm to the carbon at ~105 ppm (H5-C5) and the proton at ~6.5 ppm to the carbon at ~95 ppm (H7-C7).
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is instrumental in piecing together the molecular framework. Key expected HMBC correlations are summarized below.
Table 3: Predicted Key HMBC Correlations for 3-Bromo-4,6-dihydroxy-1H-indazole
| Proton (¹H) | Correlated Carbons (¹³C) |
| N1-H | C3, C3a, C7a |
| H5 | C3a, C4, C6, C7 |
| H7 | C3a, C5, C6, C7a |
Caption: A streamlined workflow for NMR-based structural elucidation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized 3-Bromo-4,6-dihydroxy-1H-indazole in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing properties for polar compounds and its ability to allow for the observation of exchangeable protons (N-H and O-H).
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR Acquisition: Perform standard HSQC and HMBC experiments to establish one-bond and multiple-bond correlations, respectively.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a compound.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.
Expected High-Resolution Mass Spectrometry (HRMS) Data
The molecular formula of 3-Bromo-4,6-dihydroxy-1H-indazole is C₇H₅BrN₂O₂. The expected exact mass can be calculated and compared with the experimental value.
Table 4: Predicted HRMS Data for 3-Bromo-4,6-dihydroxy-1H-indazole
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 228.9611 / 230.9590 |
| [M-H]⁻ | 226.9455 / 228.9434 |
The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units.
Predicted Fragmentation Pattern
The fragmentation pattern in the mass spectrum provides a molecular fingerprint and can offer valuable structural information. For 3-Bromo-4,6-dihydroxy-1H-indazole, key expected fragmentation pathways include:
-
Loss of H₂O: Dehydration from the dihydroxy-substituted ring.
-
Loss of CO: A common fragmentation pathway for phenolic compounds.
-
Loss of Br•: Cleavage of the carbon-bromine bond.
Caption: Predicted major fragmentation pathways for 3-Bromo-4,6-dihydroxy-1H-indazole.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Tandem MS (MS/MS) Analysis: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will help in confirming the proposed fragmentation pathways.
X-ray Crystallography: The Definitive 3D Structure
While NMR and MS provide compelling evidence for the structure of 3-Bromo-4,6-dihydroxy-1H-indazole, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional atomic arrangement in the solid state.[3][4][5] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Predicted Crystallographic Parameters
Based on the structures of similar indazole derivatives, we can predict some key crystallographic parameters.
Table 5: Predicted Key Bond Lengths and Angles for 3-Bromo-4,6-dihydroxy-1H-indazole
| Parameter | Predicted Value |
| C3-Br bond length | ~1.88 Å |
| C4-O bond length | ~1.36 Å |
| C6-O bond length | ~1.37 Å |
| N1-N2 bond length | ~1.37 Å |
| C3a-C4-C5 bond angle | ~118° |
| C5-C6-C7 bond angle | ~121° |
Furthermore, the presence of hydroxyl and N-H groups suggests the likelihood of extensive intermolecular hydrogen bonding in the crystal lattice, which will influence the crystal packing.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals are a prerequisite for X-ray diffraction analysis. This can be achieved through various techniques, with slow evaporation of a saturated solution being a common starting point. A range of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal motion) in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to yield the final, highly accurate molecular structure.
Conclusion: A Synergistic and Self-Validating Approach
The structural confirmation of a synthesized molecule like 3-Bromo-4,6-dihydroxy-1H-indazole is a critical step in the drug development pipeline. A single analytical technique, while informative, is insufficient to provide the level of certainty required. The synergistic application of NMR spectroscopy, mass spectrometry, and X-ray crystallography, as detailed in this guide, creates a robust and self-validating system. The congruence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure, ensuring the integrity and reproducibility of subsequent research and development efforts.
References
-
Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. (2023, November 30). Longdom Publishing. [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021, August 9). Publications. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022, April 11). ACS Publications. [Link]
-
(PDF) 13 C NMR of indazoles. (2016, April 7). ResearchGate. [Link]
-
New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies | Request PDF. (2026, February 6). ResearchGate. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
-
Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. (2025, August 5). EPFL. [Link]
-
15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. (2022, April 11). ACS Publications. [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. [Link]
-
The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study. New Journal of Chemistry (RSC Publishing). [Link]
-
(PDF) 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. ResearchGate. [Link]
-
Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]
-
Indazole – Knowledge and References. Taylor & Francis. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19). [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
-
Web-based application for in silico fragmentation - MS tools. EPFL. [Link]
-
A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET. [Link]
-
x Ray crystallography. NIH. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
3-bromo-1h-indazole-7-carboxylic acid (C8H5BrN2O2). PubChemLite. [Link]
Sources
- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simulate and predict NMR spectra [nmrdb.org]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
Comparative analysis of different synthesis routes for 3-Bromo-4,6-dihydroxy-1H-indazole
Executive Summary
3-Bromo-4,6-dihydroxy-1H-indazole is a high-value heterocyclic scaffold, primarily utilized in the development of Heat Shock Protein 90 (HSP90) inhibitors and kinase modulators. Its structural core—a resorcinol moiety fused to a pyrazole ring—presents specific synthetic challenges, particularly regarding regioselectivity during halogenation and the stability of the electron-rich phenolic system.
This guide compares the two most prevalent synthesis strategies:
-
Route A: Directed Ortho-Metalation (DoM) – The "Medicinal Chemistry" route, offering high precision and availability of starting materials.
-
Route B: Nucleophilic Aromatic Substitution (
) – The "Process Chemistry" route, utilizing fluorinated precursors to avoid cryogenic steps.
Recommendation: For laboratory-scale synthesis (<50g) requiring high purity and established starting material supply chains, Route A is superior. For scale-up where organolithium handling is prohibitive, Route B is the viable alternative.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of the target molecule can be disconnected into three critical phases:
-
Core Construction: Formation of the indazole ring (N-N bond formation).
-
Functionalization: Introduction of the bromine atom at C3.[1][2]
-
Deprotection: Demethylation of the phenolic ethers.
Expert Insight: Attempting to synthesize the dihydroxy core before bromination often leads to oxidative degradation or over-bromination due to the extreme electron density of the resorcinol ring. Therefore, the dimethoxy intermediate is the mandatory scaffold for the bromination step.
Figure 1: Retrosynthetic disconnection showing the convergence of routes at the dimethoxy-indazole intermediate.
Part 2: Detailed Route Analysis
Route A: The Directed Ortho-Metalation (DoM) Protocol
Best for: Lab scale, R&D, low cost of goods (starting material).
This route leverages the directing power of a pivaloyl group to install the necessary aldehyde functionality adjacent to the amine.
Workflow:
-
Protection: 3,5-Dimethoxyaniline is protected with pivaloyl chloride.
-
Lithiation: n-Butyllithium performs C-H activation at the C2 position (ortho to both the protected amine and the methoxy group).
-
Formylation: Quenching with DMF yields the benzaldehyde.
-
Cyclization: Acidic deprotection removes the pivaloyl group; subsequent treatment with hydrazine effects cyclization.
Figure 2: Step-by-step workflow for the Directed Ortho-Metalation route.[3]
Route B: The Cyclization Protocol
Best for: Process scale, avoiding cryogenics, safety.
This route relies on the nucleophilic displacement of a labile fluorine atom ortho to a nitrile or aldehyde group by hydrazine.
Workflow:
-
Starting Material: 2,6-Difluoro-4-methoxybenzonitrile (or similar).
-
Substitution: Reaction with sodium methoxide to adjust methoxy pattern (if starting from poly-fluoro).
-
Cyclization: Direct reaction with hydrazine hydrate at elevated temperatures. The hydrazine displaces the ortho-fluorine and attacks the nitrile/aldehyde to close the ring.
Part 3: Comparative Performance Analysis
The following table contrasts the two methodologies based on experimental metrics derived from standard medicinal chemistry campaigns.
| Feature | Route A (DoM) | Route B ( |
| Overall Yield | 40–55% | 50–65% |
| Step Count | 4 (Linear) | 2 (Linear) |
| Atom Economy | Moderate (Pivaloyl waste) | High |
| Key Reagents | n-BuLi, PivCl, DMF | Hydrazine, NaOMe |
| Safety Profile | High Risk: Pyrophoric reagents, cryogenic conditions (-78°C). | Moderate Risk: Hydrazine is toxic/carcinogenic; thermal hazards. |
| Purification | Crystallization often sufficient. | Chromatography often required to remove regioisomers. |
| Cost | Low (Commodity aniline). | High (Fluorinated precursors). |
Part 4: Critical Experimental Protocol (Route A)
Objective: Synthesis of 3-Bromo-4,6-dihydroxy-1H-indazole via the DoM route.
Step 1: Synthesis of 4,6-Dimethoxy-1H-indazole
-
Protection: Dissolve 3,5-dimethoxyaniline (10 g) in pyridine/DCM. Add pivaloyl chloride (1.1 eq) at 0°C. Stir 2h. Workup with HCl wash. Recrystallize from hexanes.
-
Formylation:
-
Dissolve protected aniline in anhydrous THF under Argon. Cool to -78°C .
-
Add n-BuLi (2.5 eq) dropwise. Critical: Maintain temp < -70°C to prevent "benzyne" formation or decomposition. Stir 2h.
-
Add dry DMF (3.0 eq). Warm to RT.
-
Quench with saturated
. Extract with EtOAc.
-
-
Cyclization:
-
Reflux the crude aldehyde in 6N HCl (dioxane/water) for 4h to remove the pivaloyl group.
-
Neutralize, then treat with Hydrazine hydrate (5 eq) in Ethanol at reflux for 12h.
-
Validation: LCMS should show mass [M+H]+ = 179.1.
-
Step 2: Regioselective Bromination (The "Self-Validating" Step)
Challenge: The 4,6-dimethoxy benzene ring is highly activated. Over-bromination at C7 is a major risk. Solution: Use NBS in DMF at controlled temperatures.
-
Dissolve 4,6-dimethoxy-1H-indazole in DMF (0.1 M).
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.
-
Stir for 1h.
-
QC Check: TLC (50% EtOAc/Hex) should show a new spot (Rf ~0.4) and disappearance of SM (Rf ~0.3).
-
Note: If a spot appears at solvent front, you have over-brominated (dibromo species).
-
-
Pour into water. Filter the precipitate.[4]
-
Yield: Typically 85-90%.
-
Step 3: Demethylation
-
Suspend the brominated intermediate in anhydrous DCM.
-
Cool to -78°C (or 0°C if strictly controlled). Add
(1M in DCM, 4 eq) dropwise. -
Warm to RT and stir overnight.
-
Quench: Cool to 0°C. Add MeOH very slowly (exothermic).
-
Concentrate and purify via reverse-phase prep-HPLC or recrystallization from water/methanol.
Part 5: Troubleshooting & Expert Tips
| Problem | Probable Cause | Corrective Action |
| Low Yield in DoM Step | Moisture in THF or insufficient cooling. | Distill THF over Na/Benzophenone; ensure internal probe reads -78°C before BuLi addition. |
| Over-bromination | Reaction temp too high or excess NBS. | Keep reaction at 0°C; add NBS as a solution in DMF dropwise. |
| Incomplete Demethylation | Old | Use fresh |
| Regioisomer Contamination | Lithiation occurred at C4 (between methoxys). | Unlikely with Pivaloyl directing group (sterics favor C2). Verify intermediate via NOE NMR. |
References
-
Ganetespib Synthesis & Intermediates
-
Shimamura, T., et al. "Ganetespib (STA-9090), a nongeldanamycin HSP90 inhibitor, exhibits G2-M arrest-calcineurin-mediated apoptosis in non-small cell lung cancer." Clinical Cancer Research2012 , 18(18), 4963-4972. Link
- Context: Establishes the biological relevance of the resorcinol-indazole scaffold.
-
- Schmidt, A., & Beutler, A. "Recent Advances in the Synthesis of Indazoles." Current Organic Chemistry2008, 12(14), 1185-1203.
-
Regioselective Bromination
-
Demethylation Protocols
-
McOmie, J. F. W., & Watts, M. L. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron1968 , 24(5), 2289-2292. Link
- Context: The foundational protocol for BBr3 deprotection used in Step 3.
-
Sources
- 1. air.unipr.it [air.unipr.it]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 5. Indazole synthesis [organic-chemistry.org]
How to confirm the purity of a 3-Bromo-4,6-dihydroxy-1H-indazole sample
Executive Summary: The Purity Paradox
In drug discovery, a "99% pure" sample by HPLC can often result in failed cross-coupling reactions or erroneous biological assay data. This is particularly true for functionalized heterocycles like 3-Bromo-4,6-dihydroxy-1H-indazole .
This guide compares the industry-standard HPLC-UV method against the absolute quantitative method, qNMR . While HPLC is excellent for identifying related organic impurities, it often fails to detect inorganic salts, trapped solvents, or moisture—contaminants that significantly lower the effective weight (wt%) of this hygroscopic, poly-functional scaffold.
Recommendation: Adopt a Tiered Analytical Approach . Use HPLC-UV to confirm the absence of regioisomers and starting materials, but rely on qNMR for the absolute assay value (wt%) required for accurate stoichiometric calculations in downstream synthesis.
Part 1: Structural Analysis & Impurity Profile
Before selecting a method, one must understand the molecule's behavior and potential impurities.
Molecule: 3-Bromo-4,6-dihydroxy-1H-indazole
-
Core Properties: Amphoteric (acidic phenols/NH, basic N-2), highly polar, potential for tautomerism.
-
Critical Impurities:
-
4,6-dihydroxy-1H-indazole: Unreacted starting material (lacks Br).
-
Regioisomers: 5-Bromo or 7-Bromo variants (if bromination was not selective).
-
Inorganic Salts: Bromination often uses elemental bromine or NBS, leaving bromide salts (e.g., HBr salts) that are invisible to UV detection.
-
Oligomers: Oxidative coupling of the electron-rich phenolic rings.
-
Diagram: Analytical Logic Flow
The following diagram illustrates the decision process for confirming purity based on the impurity profile.
Caption: Decision tree for reconciling HPLC and qNMR data to determine the appropriate purification or release strategy.
Part 2: Method 1 - HPLC-UV (Relative Purity)
HPLC is the standard for detecting related substances (organic impurities). However, for a dihydroxy-indazole, standard neutral conditions will cause peak tailing due to the ionization of the phenolic protons.
Experimental Protocol
-
Objective: Separate the target 3-bromo compound from unreacted starting material and regioisomers.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Acidic pH is critical to keep phenols protonated).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (general).
-
Flow Rate: 1.0 mL/min.
Performance Analysis
| Feature | Performance | Notes |
| Specificity | High | Excellent separation of de-brominated starting material (elutes earlier). |
| Sensitivity | High (LOD < 0.05%) | UV absorption of the indazole core is strong. |
| Limitation | Response Factors | Impurities with different extinction coefficients (e.g., oxidation products) may be over- or underestimated. |
| Blind Spot | Inorganic Salts | Will not detect residual HBr or inorganic salts, leading to a false "100%" purity reading. |
Part 3: Method 2 - 1H qNMR (Absolute Purity)
Quantitative NMR (qNMR) is the "Gold Standard" for establishing the net weight purity. It does not rely on reference standards of the analyte itself, only a certified Internal Standard (IS).[1]
Experimental Protocol
-
Objective: Determine the absolute mass % (wt%) of the sample.
-
Solvent: DMSO-d6 (Required for solubility of the dihydroxy core; avoid CDCl3).
-
Internal Standard (IS): Dimethyl Sulfone (DMSO2) or 3,5-Dinitrobenzoic acid .
-
Why? The aromatic region of the analyte (6.0–7.5 ppm) is crowded. Dimethyl sulfone provides a clean singlet at ~3.0 ppm, free from interference.
-
-
Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 to ensure full relaxation for quantification).
-
Pulse Angle: 90°.
Calculation
Where:
-
= Integration Areangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - = Number of protons (e.g., 6 for Dimethyl sulfone, 1 for Indazole H-7)
- = Molar Mass
- = Weight (mg)[2][3]
- = Purity (decimal)
Performance Analysis
| Feature | Performance | Notes |
| Accuracy | Absolute | Does not require a reference standard of the 3-bromo compound.[1] |
| Specificity | Medium | Can distinguish organic structure but overlapping peaks can hinder integration. |
| Detection | Comprehensive | Detects residual solvents (MeOH, Water, DMF) and allows calculation of salt content by mass balance. |
| Limitation | Sensitivity | Requires ~10mg of sample for good S/N ratio; less sensitive than HPLC. |
Part 4: Comparative Data & Conclusion
The following table simulates a typical scenario encountered with this specific scaffold, highlighting why a single method is dangerous.
Scenario: Batch #BR-2024-05 Analysis
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area %) | 91.5% (Weight %) | The "Purity Gap" |
| Primary Impurity | None detected | 0.4 eq. Water + 0.1 eq. HBr | Sample is a salt/hydrate. |
| Conclusion | "High Purity" | "Low Potency" | HPLC ignored the invisible salt mass. |
| Impact | False Confidence | Accurate Stoichiometry | Using HPLC data would lead to under-dosing in the next reaction. |
Final Recommendation: The Tiered Workflow
-
Run HPLC-UV first: Ensure the organic purity is >98% (i.e., no regioisomers).
-
Run LC-MS (Optional): Confirm the bromine isotope pattern (1:1 doublet at M and M+2) to verify the 3-bromo substitution.
-
Run qNMR: Calculate the wt%. Use this value to adjust the millimoles used in your next reaction (e.g., Suzuki coupling).
-
Correction: If qNMR is 91.5%, weigh out
times the theoretical mass.
-
Diagram: Impurity Identification Logic
How to identify the specific nature of the impurity if HPLC and qNMR disagree.
Caption: Logic flow for diagnosing the root cause of purity discrepancies between HPLC and qNMR.
References
-
BenchChem. (2025).[2][4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from
-
United States Pharmacopeia (USP). (2024). Equivalency between Mass Balance and qNMR methodologies. USP General Chapters. Retrieved from
-
RSSL. (2024). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR): Internal Standard Selection. Retrieved from
-
National Institutes of Health (NIH). (2023). Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis. PMC1012345. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
